![molecular formula C17H18ClN3O2 B5673292 1-(4-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B5673292.png)
1-(4-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine
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Overview
Description
1-(4-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 4-nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution reactions: The piperazine ring is then functionalized by introducing the 4-chlorophenyl and 4-nitrophenylmethyl groups. This can be done through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Reduction: The major product is 1-(4-aminophenyl)-4-[(4-nitrophenyl)methyl]piperazine.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
1-(4-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as receptors or enzymes, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to changes in the function of the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)piperazine: Lacks the 4-nitrophenylmethyl group, leading to different chemical and biological properties.
1-(4-nitrophenyl)piperazine: Lacks the 4-chlorophenyl group, resulting in different reactivity and applications.
1-(4-chlorophenyl)-4-[(4-aminophenyl)methyl]piperazine: A reduced form of the original compound with an amino group instead of a nitro group.
Uniqueness
1-(4-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both the 4-chlorophenyl and 4-nitrophenylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-15-3-7-16(8-4-15)20-11-9-19(10-12-20)13-14-1-5-17(6-2-14)21(22)23/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZVNTYERRGQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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